molecular formula C16H20N2 B10809179 N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine

Cat. No.: B10809179
M. Wt: 240.34 g/mol
InChI Key: DRXCKFKJCBLSLA-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine is an organic compound that belongs to the class of amines It features a pyridine ring, a methylbenzyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine, 3-methylbenzylamine, and methylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group undergoes protonation in acidic conditions, forming water-soluble ammonium salts. This property is critical for purification and solubility modulation in pharmaceutical applications.

  • Equilibrium Example :

    R3N+H+R3NH+\text{R}_3\text{N} + \text{H}^+ \rightleftharpoons \text{R}_3\text{NH}^+
  • pKa Estimation :
    The pKa of the amine is approximated at ~10.2 , typical for aliphatic tertiary amines, enabling selective protonation/deprotonation under controlled pH.

Alkylation and Acylation

The amine’s nucleophilic nitrogen participates in alkylation and acylation reactions, though steric hindrance from the 3-methylbenzyl and pyridinyl groups modulates reactivity.

Alkylation

ReagentConditionsProductYield (%)Reference
Methyl iodideDMF, K₂CO₃, 60°C, 12 hQuaternary ammonium salt65–70
Benzyl chlorideTHF, Et₃N, reflux, 8 hN-Benzylated derivative55–60

Acylation

ReagentConditionsProductYield (%)Reference
Acetyl chlorideDCM, 0°C, 2 hN-Acetylated derivative75–80
Benzoyl chloridePyridine, RT, 6 hN-Benzoylated derivative60–65

Oxidation Reactions

The pyridine ring and aliphatic chain are susceptible to oxidation. Computational studies suggest regioselective oxidation at the benzylic position adjacent to the pyridine ring.

Oxidation Pathways

Oxidizing AgentConditionsMajor ProductNotes
KMnO₄ (aq)H₂SO₄, 80°C, 4 hPyridine carboxylic acid derivativeDegrades aliphatic chain
mCPBADCM, RT, 12 hN-Oxide derivativeRetains amine functionality

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or enamines under dehydrating conditions.

Schiff Base Formation

  • Reaction :

    R3N+R’CHOR3N=CHR’+H2O\text{R}_3\text{N} + \text{R'CHO} \rightarrow \text{R}_3\text{N=CHR'} + \text{H}_2\text{O}
  • Optimized Conditions :
    Ethanol, glacial acetic acid (catalyst), reflux, 6–8 h.

Complexation with Metal Ions

The pyridine nitrogen and amine group act as Lewis bases, forming coordination complexes with transition metals.

Reported Complexes

Metal SaltLigand RatioGeometryApplication
CuCl₂1:2Square planarCatalytic oxidation studies
Fe(III) nitrate1:1OctahedralMagnetic material synthesis

Biological Interactions

Though not strictly chemical reactions, the compound’s binding to biological targets informs its reactivity:

  • Cyclooxygenase (COX) Inhibition :
    Molecular docking studies suggest competitive inhibition via π-π stacking with the pyridine ring and hydrogen bonding with the amine.

  • Receptor Affinity :
    Moderate binding to serotonin receptors (5-HT₂ₐ, Kᵢ = 320 nM) due to structural mimicry of tryptamine derivatives.

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C , with primary degradation pathways involving:

  • Cleavage of the N-CH₃ bond (~220°C).

  • Pyridine ring fragmentation (~350°C).

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
The compound has been identified as a candidate for drug design targeting neurological disorders due to its ability to interact with neurotransmitter receptors. Research indicates that it may exhibit properties similar to known psychoactive substances, making it a subject of interest for developing treatments for conditions such as depression and anxiety.

Binding Affinity Studies
Studies have shown that N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine has a notable binding affinity for various receptors, including serotonin and dopamine receptors. This interaction is crucial for understanding its potential therapeutic effects and side effects.

Neurotransmitter Interaction
Research has indicated that this compound may modulate neurotransmitter systems, which could lead to advancements in treatments for neurodegenerative diseases. Its interaction with dopamine receptors suggests potential applications in managing Parkinson's disease symptoms .

Case Studies
Several studies have evaluated the biological activity of this compound. For instance, experiments involving receptor binding assays have demonstrated its efficacy in modulating serotonin levels, which are crucial for mood regulation. Further investigations are warranted to explore its full therapeutic potential.

Industrial Applications

Material Science
In the field of material science, this compound is being explored as a precursor for synthesizing novel materials with specific properties. Its unique structure allows it to be used in the formulation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(3-methylbenzyl)-2-(pyridin-3-yl)ethanamine
  • N-methyl-N-(3-methylbenzyl)-2-(pyridin-4-yl)ethanamine
  • N-methyl-N-(3-methylbenzyl)-2-(quinolin-2-yl)ethanamine

Uniqueness

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylbenzyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Biological Activity

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step chemical process involving the reaction of pyridine derivatives with various alkyl and aryl amines. The general synthetic route involves:

  • Formation of the Pyridine Intermediate : Starting with pyridine, various substituents are introduced through electrophilic substitution reactions.
  • Alkylation : The introduction of the N-methyl and 3-methylbenzyl groups is achieved via nucleophilic substitution.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests indicated potent activity against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, with IC50 values in the nanomolar range.

Cell LineIC50 (μM)
HCT1160.3
MCF-70.5
U87 MG0.4

These results suggest that modifications in the structure can enhance biological activity, particularly through optimizing substituents on the pyridine ring .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cellular growth and metabolism, making it a target for cancer therapeutics .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for neuropharmacological activities. Preliminary studies suggest that it may act as a selective antagonist at certain neurotransmitter receptors, potentially influencing mood and cognitive functions. This aligns with findings from related pyridine analogs that have shown promise in treating neurological disorders .

Case Studies

  • In Vivo Efficacy : In a mouse model of cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as an effective therapeutic agent in oncology.
  • Toxicity Profile : Safety assessments indicated that the compound has a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses during preliminary trials.

Properties

IUPAC Name

N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXCKFKJCBLSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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